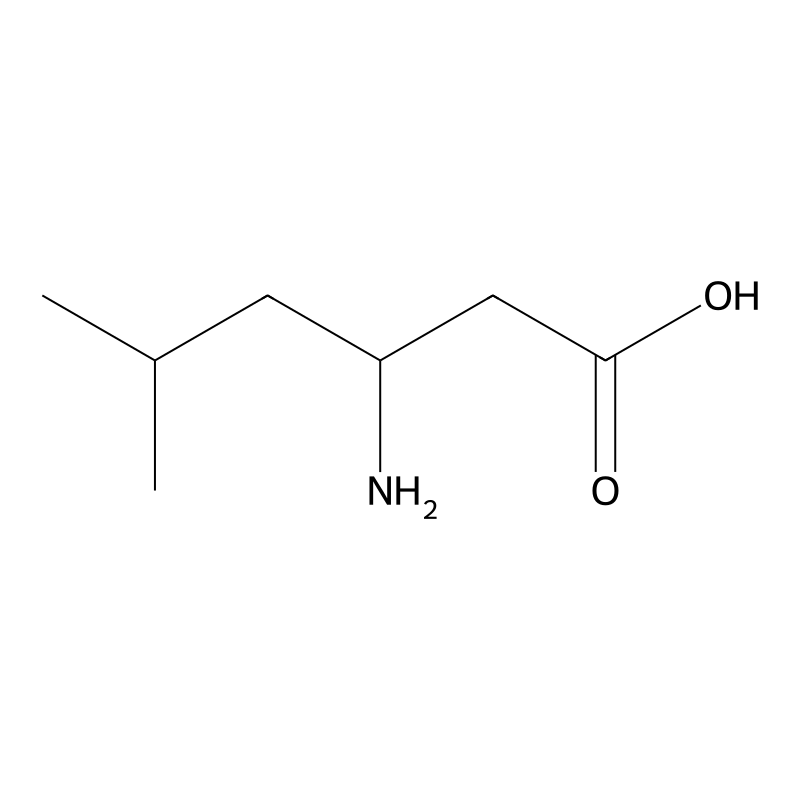3-Amino-5-methylhexanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protein Analog & Structural Studies:
β-Homoleucine can be incorporated into peptides and proteins in place of leucine to study the effects of structural changes on protein function and stability. This allows researchers to understand how specific side chains and their positions within a protein contribute to its overall structure and activity. PubChem, National Institutes of Health: )
Enzyme Inhibition Studies:
β-Homoleucine can also be used to design and develop enzyme inhibitors. By strategically replacing leucine residues in the active site of an enzyme with β-homoleucine, researchers can disrupt the interaction between the enzyme and its substrate, potentially leading to the development of new therapeutic drugs. ScienceDirect, Inhibition of Trypsin by β-Homoleucine-Containing Peptides, 2006:
Studies in Metabolic Pathways:
β-Homoleucine can be used to investigate metabolic pathways, particularly those involving branched-chain amino acids. By studying how cells incorporate and metabolize β-homoleucine compared to leucine, researchers can gain insights into the regulation and function of these pathways. Journal of Biological Chemistry, Metabolism of β-Homoleucine in Isolated Rat Liver Cells, 1982:
3-Amino-5-methylhexanoic acid is an organooxygen and organonitrogen compound with the molecular formula and a molecular weight of approximately 145.20 g/mol. This compound is categorized as a beta-amino acid, which distinguishes it from standard alpha-amino acids due to the position of the amino group relative to the carboxylic acid group. The compound exists in two enantiomeric forms: (S)-3-amino-5-methylhexanoic acid and (R)-3-amino-5-methylhexanoic acid, which have different biological properties and activities .
The mechanism of action of β-homoleucine depends on the specific context. Due to its structural similarity to the essential amino acid leucine, β-homoleucine can be incorporated into some peptides and proteins at low levels. This incorporation can alter the protein's structure and function. β-homoleucine may also interact with enzymes or receptors that recognize leucine, potentially affecting cellular processes []. More research is needed to fully understand the specific mechanisms of action of β-homoleucine in different scenarios.
- Esterification: Reaction with alcohols to form esters.
- Amidation: Reaction with carboxylic acids to form amides.
- Decarboxylation: Under specific conditions, the carboxylic group can be removed, leading to the formation of amines.
Additionally, the asymmetric hydrogenation process has been documented for synthesizing (S)-3-amino-5-methylhexanoic acid from its corresponding ketone .
This compound exhibits significant biological activity, primarily attributed to its role as a precursor in the synthesis of pharmaceuticals. Notably, (S)-3-amino-5-methylhexanoic acid is closely related to Pregabalin, a medication used to treat neuropathic pain and epilepsy. The compound has shown potential in modulating neurotransmitter release and may influence calcium channels in neuronal tissues .
Various synthetic pathways have been developed for 3-amino-5-methylhexanoic acid:
- Asymmetric Hydrogenation: This method involves the reduction of ketones using chiral catalysts to yield (S)-3-amino-5-methylhexanoic acid .
- Direct Amination: Starting from 5-methylhexanoic acid, amination can be performed under controlled conditions to introduce the amino group.
- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of this compound from simpler substrates is also a potential method.
3-Amino-5-methylhexanoic acid has several applications:
- Pharmaceuticals: It serves as a precursor for Pregabalin and other therapeutic agents targeting neurological disorders.
- Biochemical Research: Used in studies related to amino acid metabolism and neurotransmitter function.
- Nutritional Supplements: Investigated for potential benefits in muscle recovery and performance enhancement due to its amino acid profile.
Research into the interactions of 3-amino-5-methylhexanoic acid with biological systems has revealed its influence on neurotransmitter release mechanisms. Studies indicate that it may enhance GABAergic activity, contributing to its therapeutic effects in pain management and anxiety disorders . Further investigation into its binding affinities with specific receptors could elucidate additional pharmacological properties.
Several compounds share structural similarities with 3-amino-5-methylhexanoic acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminobutyric Acid | Gamma-Amino Acid | Acts as a neurotransmitter (GABA) |
| 2-Aminobutyric Acid | Beta-Amino Acid | Involved in metabolic pathways |
| Pregabalin | Derivative of 3-Amino-5-methylhexanoic Acid | Used clinically for neuropathic pain |
Uniqueness
3-Amino-5-methylhexanoic acid is unique due to its specific beta configuration and its direct relation to Pregabalin, which provides it with distinct pharmacological properties not found in other similar compounds. Its role in modulating neurotransmitter activity further highlights its significance in both research and therapeutic contexts .
XLogP3
GHS Hazard Statements
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








